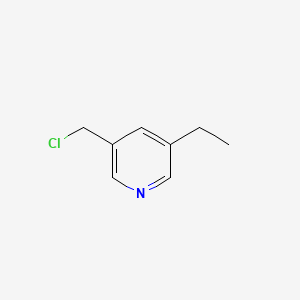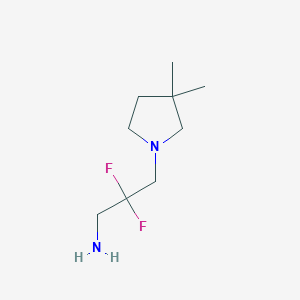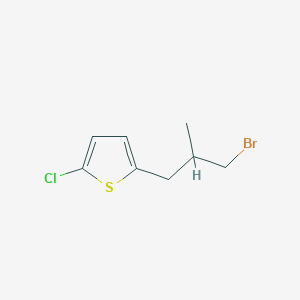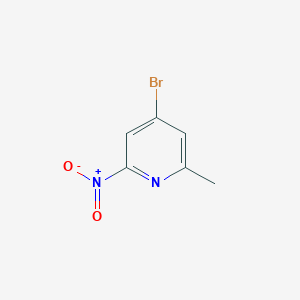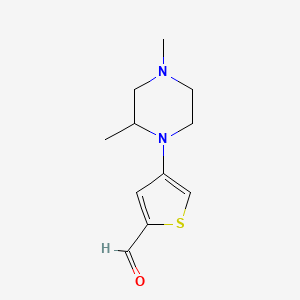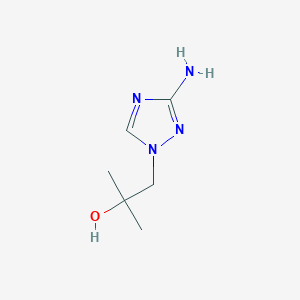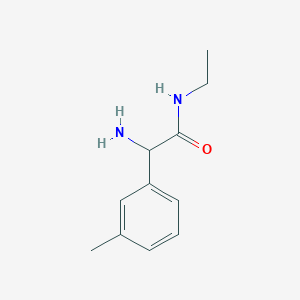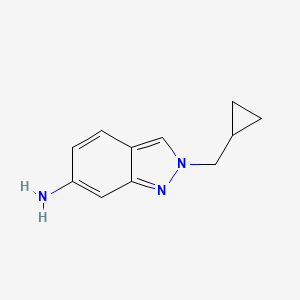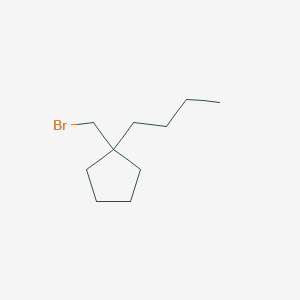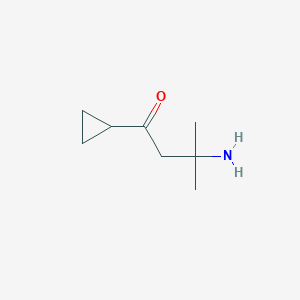
3-Amino-1-cyclopropyl-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-cyclopropyl-3-methylbutan-1-one: is a versatile chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl ring, and a ketone functional group, making it a valuable asset in various research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-3-methylbutan-1-one typically involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. One common method includes the use of cyclopropylmethyl ketone and methylamine in the presence of a catalyst such as palladium on carbon . The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-cyclopropyl-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Amino-1-cyclopropyl-3-methylbutan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopropyl-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl ring and ketone group contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-1-cyclopropyl-3-methylbutan-2-one
- 3-Amino-1-cyclopropyl-3-methylbutan-1-ol
- 3-Amino-1-cyclopropyl-3-methylbutan-1-amine
Uniqueness: 3-Amino-1-cyclopropyl-3-methylbutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-amino-1-cyclopropyl-3-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-8(2,9)5-7(10)6-3-4-6/h6H,3-5,9H2,1-2H3 |
InChI Key |
XMAWEZUPQYABRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[(2-methylbutoxy)methyl]pentanoic acid](/img/structure/B13156733.png)

